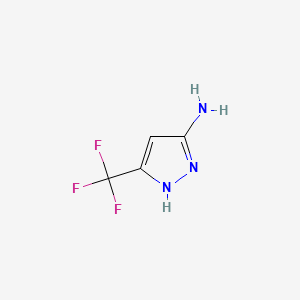

5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 5-(trifluoromethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVORIWCOSAWJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005746 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852443-61-9, 1028843-19-7 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Elucidation of 3-Amino-5-trifluoromethylpyrazole: A Comprehensive Analytical Guide

Executive Summary

3-Amino-5-trifluoromethylpyrazole (CAS: 852443-61-9)[1], also known as 5-(trifluoromethyl)-1H-pyrazol-3-amine, is a highly versatile fluorinated heterocyclic building block. It is extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including paralog-selective kinase inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases[2]. The structural elucidation of this molecule presents unique analytical challenges primarily due to annular prototropic tautomerism and the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This whitepaper provides a rigorous, self-validating analytical framework for the complete structural characterization of this compound.

Tautomeric Dynamics: The 3-Amino vs. 5-Amino Equilibrium

Pyrazoles unsubstituted at the N1 position exhibit rapid intermolecular proton exchange, leading to annular tautomerism[3]. For 3-amino-5-trifluoromethylpyrazole, the equilibrium exists between the 3-amino-5-CF₃ and 5-amino-3-CF₃ forms. The strongly electronegative -CF₃ group exerts a powerful inductive effect (-I), withdrawing electron density from the pyrazole ring. This electronic bias shifts the tautomeric equilibrium, typically favoring the 3-amino-5-trifluoromethyl-1H-pyrazole tautomer in polar media, as the proton preferentially localizes on the nitrogen furthest from the electron-withdrawing group to stabilize the ring system[3].

Fig 1: Prototropic tautomeric equilibrium of 3-amino-5-trifluoromethylpyrazole.

Analytical Strategy & Workflow

To establish absolute structural certainty, a multi-modal analytical approach is required. NMR spectroscopy serves as the primary tool for determining atomic connectivity and tautomeric states, while LC-HRMS provides exact mass validation. Vibrational spectroscopy confirms the presence of primary functional groups.

Fig 2: Multi-modal analytical workflow for pyrazole structure elucidation.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. The presence of fluorine necessitates ¹⁹F NMR and careful analysis of ¹³C-¹⁹F scalar couplings (J-coupling)[4].

-

¹H NMR: The pyrazole C4-H appears as a sharp singlet around 5.65 ppm. The exocyclic amine (-NH₂) presents as a broad singlet near 5.25 ppm, while the endocyclic pyrazole N-H is highly deshielded, appearing as a broad signal >12.0 ppm due to rapid exchange and hydrogen bonding[4].

-

¹³C NMR: The -CF₃ carbon is highly characteristic, appearing as a distinct quartet at ~121.5 ppm with a massive one-bond coupling constant (¹J_CF ≈ 269 Hz). The adjacent C5 carbon also splits into a quartet (²J_CF ≈ 37 Hz) at ~140.2 ppm.

-

¹⁹F NMR: A single sharp resonance at ~ -61.5 ppm confirms the presence of the three equivalent fluorine atoms.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 12.20 | br s | - | Pyrazole N-H |

| ¹H | 5.65 | s | - | C4-H |

| ¹H | 5.25 | br s | - | Exocyclic -NH₂ |

| ¹³C | 154.0 | s | - | C3 (C-NH₂) |

| ¹³C | 140.2 | q | ²J_CF ≈ 37 | C5 (C-CF₃) |

| ¹³C | 121.5 | q | ¹J_CF ≈ 269 | -CF₃ |

| ¹³C | 90.5 | s | - | C4 (CH) |

| ¹⁹F | -61.5 | s | - | -CF₃ |

| Table 1: Summarized quantitative NMR data for 3-amino-5-trifluoromethylpyrazole in DMSO-d₆. |

High-Resolution Mass Spectrometry (HRMS)

Exact mass analysis confirms the molecular formula C₄H₄F₃N₃. In positive Electrospray Ionization (ESI+) mode, the protonated molecule [M+H]⁺ is detected at an m/z of 152.0430 (theoretical), providing unequivocal proof of the elemental composition.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine (-NH₂) exhibits characteristic asymmetric and symmetric N-H stretching bands between 3400–3200 cm⁻¹. The pyrazole C=N stretch is observed near 1600 cm⁻¹, and strong C-F stretching vibrations dominate the fingerprint region at 1100–1200 cm⁻¹.

Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR for Tautomeric Deconvolution

Because pyrazoles undergo rapid proton exchange on the NMR timescale at room temperature, signals for the N-H and -NH₂ protons often appear broad or coalesced[4]. VT-NMR is employed to slow this exchange.

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. DMSO is strictly chosen over CDCl₃ because its strong hydrogen-bond accepting capability disrupts pyrazole dimerization, slowing intermolecular proton exchange[4].

-

Instrument Setup: Tune and match the NMR probe (500 MHz or higher) for ¹H and ¹³C nuclei.

-

Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the line width of the exchangeable protons.

-

Temperature Modulation: Gradually lower the probe temperature to 273 K in 5 K decrements. Allow 10 minutes for thermal equilibration at each step before acquiring the FID.

-

Data Processing: Apply a 0.3 Hz exponential window function. At the slow-exchange limit, the averaged broad signals will resolve into distinct, sharp peaks corresponding to the localized dominant tautomer[4].

Protocol 2: LC-HRMS Exact Mass Determination

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization.

-

Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a linear gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

-

Mass Analysis: Scan from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer. Maintain mass accuracy < 5 ppm by infusing a lock-mass reference (e.g., Leucine Enkephalin) continuously during the run.

-

Data Interpretation: Extract the ion chromatogram for m/z 152.0430 ± 0.005 Da to confirm the [M+H]⁺ ion.

Conclusion

The structural elucidation of 3-amino-5-trifluoromethylpyrazole requires a careful orchestration of advanced analytical techniques. By leveraging multinuclear NMR (including ¹⁹F and ¹³C-¹⁹F coupling analysis) combined with VT-NMR protocols, analysts can successfully deconvolute its tautomeric complexity. Orthogonal validation via LC-HRMS and FT-IR ensures the highest degree of scientific integrity, providing a robust foundation for its subsequent use in complex pharmaceutical synthesis.

Sources

1H NMR and 13C NMR of 5-(trifluoromethyl)-1H-pyrazol-3-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(trifluoromethyl)-1H-pyrazol-3-amine, a key heterocyclic building block in modern drug discovery. The presence of the pyrazole core, an amino group, and a trifluoromethyl moiety creates a unique electronic environment, giving rise to a distinct and informative NMR profile. This document serves as a reference for researchers, scientists, and drug development professionals, offering detailed spectral interpretation, experimental protocols, and field-proven insights grounded in authoritative scientific literature. We delve into the causality behind spectral features, including chemical shifts, coupling constants, and the pivotal role of tautomerism, to ensure a thorough understanding of this molecule's structural characterization.

Introduction: The Significance of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent celecoxib.[1] The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The combination of these features in 5-(trifluoromethyl)-1H-pyrazol-3-amine makes it a valuable synthon for generating novel pharmaceutical candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 5-(trifluoromethyl)-1H-pyrazol-3-amine, ¹H and ¹³C NMR provide an unambiguous fingerprint, confirming its identity and purity. This guide will dissect these fingerprints to provide a deep understanding of the molecule's structural properties.

Molecular Structure and Tautomerism: A Fundamental Consideration

A critical aspect of pyrazole chemistry is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[2] This equilibrium can be influenced by the electronic nature of the substituents on the pyrazole ring, as well as external factors like the solvent.[2] For 5-(trifluoromethyl)-1H-pyrazol-3-amine, two principal tautomers can exist. Theoretical studies on similar substituted pyrazoles suggest that the tautomer with the CF₃ group at the C5 position is often more stable.[2]

The observed NMR spectrum in solution is typically a time-averaged representation of the dominant tautomer or a rapidly equilibrating mixture. Understanding this dynamic is essential for correct spectral assignment.

Caption: Tautomeric equilibrium of the title compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 5-(trifluoromethyl)-1H-pyrazol-3-amine, we expect three distinct signals corresponding to the pyrazole ring proton (C4-H), the amine protons (NH₂), and the pyrazole N-H proton.

Expertise & Rationale:

-

C4-H Proton: This is the sole proton attached to the pyrazole ring's carbon framework. It is flanked by a carbon bearing an electron-donating amino group (C3) and a carbon with a powerful electron-withdrawing trifluoromethyl group (C5). This push-pull electronic effect significantly influences its chemical shift. It will appear as a singlet, though long-range coupling to the CF₃ group (⁴JHF) may cause slight broadening or splitting into a very narrow quartet. In related trifluoromethyl-substituted pyrazoles, this proton signal typically appears in the range of 6.0-7.0 ppm.

-

NH₂ and NH Protons: The signals for the amine (NH₂) and the pyrazole ring (NH) protons are characterized by their exchangeability. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets. In aprotic polar solvents like DMSO-d₆, these protons are more readily observed than in solvents like chloroform-d.

Data Presentation: Predicted ¹H NMR Assignments

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |

| C4-H | s (or nq) | ~ 6.0 - 6.5 | ⁴JHF ≈ 1-2 Hz | The exact shift is solvent-dependent. The singlet may be broadened or a narrow quartet (nq) due to long-range coupling with the CF₃ group. |

| NH ₂ | br s | ~ 5.0 - 6.0 | - | Broad signal, chemical shift is highly variable. Integrates to 2H. |

| NH | br s | ~ 11.0 - 13.0 | - | Broad signal, chemical shift is highly variable and best observed in DMSO-d₆. Integrates to 1H. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The key features are the large one-bond coupling between the CF₃ carbon and the fluorine atoms (¹JCF) and the smaller two-bond coupling between the C5 carbon and the fluorines (²JCF).

Expertise & Rationale:

-

C3: This carbon is attached to the electron-donating amine group, causing it to be shielded and appear at a relatively high field (lower ppm) for an sp² carbon in a heteroaromatic system.

-

C4: The chemical shift of this carbon is influenced by the adjacent C3 and C5 substituents. Its signal may show a small long-range coupling to the CF₃ group (³JCF).

-

C5: Attached directly to the strongly electron-withdrawing CF₃ group, this carbon is significantly deshielded (shifted downfield). It will appear as a quartet due to two-bond coupling with the three fluorine atoms. This distinct quartet is a hallmark of a carbon atom adjacent to a CF₃ group.[3]

-

CF₃: This carbon signal is characteristic. It appears as a strong quartet due to the large one-bond C-F coupling (¹JCF ~270 Hz), typically in the range of 120-125 ppm.[3][4]

Data Presentation: Predicted ¹³C NMR Assignments

| Carbon Assignment | Multiplicity (C-F Coupling) | Expected Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Notes |

| C 3 | s | ~ 155 - 160 | - | Deshielded due to attachment to two nitrogen atoms, but shielded by the NH₂ group. |

| C 4 | s or q | ~ 90 - 95 | ³JCF ≈ 1-3 Hz | Shielded carbon within the pyrazole ring. May exhibit small coupling to fluorine. |

| C 5 | q | ~ 138 - 143 | ²JCF ≈ 37-43 Hz | Deshielded by the CF₃ group. The quartet multiplicity is a key identifier. |

| C F₃ | q | ~ 120 - 125 | ¹JCF ≈ 265-275 Hz | The large coupling constant and quartet multiplicity are characteristic of a CF₃ group.[3][4] |

Experimental Protocol: A Self-Validating System

Acquiring high-quality NMR data is paramount. The following protocol outlines a robust, self-validating workflow for the characterization of 5-(trifluoromethyl)-1H-pyrazol-3-amine.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it effectively dissolves the polar compound and allows for the clear observation of exchangeable NH and NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of the protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds.

-

A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Referencing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra using the internal TMS standard or the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Sources

The Aminopyrazole Scaffold: From Historical Genesis to Modern Kinase Inhibition

As a privileged scaffold in medicinal chemistry, the aminopyrazole core has driven the discovery of numerous life-saving therapeutics. This technical guide explores the evolutionary history, structural biology, and synthetic methodologies of aminopyrazole derivatives, providing researchers with the mechanistic grounding required to design and evaluate next-generation kinase inhibitors.

Historical Genesis: The Birth of Pyrazole Chemistry

The exploration of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, attempting to synthesize quinine analogs, serendipitously discovered antipyrine (phenazone)[1]. This compound became the first commercially successful synthetic antipyretic and analgesic, laying the foundational stones for modern medicinal chemistry[1]. Fifteen years later, in 1898, Hans von Pechmann successfully synthesized the unsubstituted parent pyrazole ring via the reaction of diazomethane with acetylene[1].

Over the ensuing decades, the functionalization of this core led to the discovery of aminopyrazoles —derivatives characterized by an exocyclic amino group. Researchers quickly realized that the unique electronic distribution of the aminopyrazole ring allowed it to act as a highly effective bioisostere for various natural substrates, catapulting it to the forefront of targeted drug discovery.

Structural Biology: Mechanism of Kinase Inhibition

In contemporary drug development, aminopyrazoles are predominantly utilized as ATP-competitive kinase inhibitors[2]. The structural genius of the aminopyrazole core lies in its ability to mimic the adenine ring of adenosine triphosphate (ATP).

When an aminopyrazole derivative enters the ATP-binding pocket of a kinase, the exocyclic amino group and the endocyclic pyrazole nitrogen act as a potent bidentate hydrogen-bond donor-acceptor system. This system anchors the molecule directly to the backbone amides of the kinase hinge region[3].

A landmark clinical validation of this mechanism is Ruxolitinib , a potent inhibitor of Janus Kinases 1 and 2 (JAK1/JAK2)[2]. In myeloproliferative neoplasms, hyperactive JAK signaling leads to unchecked cellular proliferation. By occupying the ATP-binding pocket, Ruxolitinib prevents the transphosphorylation of JAK and the subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins[2].

Fig 1: JAK/STAT pathway inhibition by the aminopyrazole derivative Ruxolitinib.

Regioselective Synthesis: 3- vs. 5-Aminopyrazoles

The primary synthetic challenge in developing N-substituted aminopyrazoles is controlling regioselectivity. The condensation of a monosubstituted hydrazine with a 1,3-dielectrophilic precursor typically yields a mixture of 1,3-disubstituted (3-aminopyrazole) and 1,5-disubstituted (5-aminopyrazole) isomers[4].

The outcome is governed by a delicate balance of thermodynamic and kinetic controls, heavily influenced by the steric and electronic properties of the starting materials[4].

Quantitative Data & Reaction Parameters

| Parameter | 3-Aminopyrazoles | 5-Aminopyrazoles |

| Reaction Control | Kinetic Control | Thermodynamic Control |

| Optimal Temperature | 0 °C to Room Temperature | Elevated (e.g., 70 °C reflux) |

| Preferred Precursors | β -alkoxyacrylonitriles | β -ketonitriles |

| Hydrazine Electronics | Electron-donating groups favor | Electron-withdrawing groups favor |

| Steric Influence | Less sterically hindered | Favored by bulky hydrazine substituents |

| Primary Kinase Targets | JAKs, CDKs | p38 MAP kinase, Aurora kinases |

Table 1: Comparative analysis of reaction conditions and properties for aminopyrazole regioisomers.

Fig 2: Regioselective synthetic workflow for 3- and 5-aminopyrazole isomers.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, explicitly detailing the causality behind each experimental manipulation.

Protocol A: Kinetically Controlled Synthesis of 3-Aminopyrazoles[4]

Objective: Synthesize a 3-aminopyrazole derivative while suppressing the thermodynamically stable 5-isomer.

-

Base Preparation: Prepare a solution of sodium ethoxide (2 equivalents) in anhydrous ethanol and chill to 0 °C.

-

Causality: The strong base deprotonates the substituted hydrazine, significantly enhancing the nucleophilicity of the substituted nitrogen. The strict 0 °C environment is critical to trap the kinetic product before thermal energy allows equilibration to the 5-isomer.

-

-

Hydrazine Addition: Add the substituted hydrazine (1 equivalent) to the cooled solution and stir for 15 minutes.

-

Electrophile Addition: Add the β -alkoxyacrylonitrile (1 equivalent) dropwise over 45–60 minutes, rigorously maintaining the temperature at 0 °C.

-

Causality: Dropwise addition prevents exothermic spikes. Localized heating would provide the activation energy required to overcome the kinetic barrier, ruining regioselectivity.

-

-

Reaction & Quench: Stir at 0 °C for 2.5 hours. Quench with ice-cold water and extract with ethyl acetate.

-

Validation Checkpoint (Self-Validation): Analyze the crude extract via 2D NOESY NMR. The presence of a spatial correlation (cross-peak) between the N-substituent protons and the pyrazole C5-proton definitively confirms the successful isolation of the 3-aminopyrazole regioisomer.

Protocol B: TR-FRET Kinase Inhibition Assay for JAK1

Objective: Determine the IC50 of a novel aminopyrazole inhibitor against JAK1.

-

Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Enzyme/Substrate Incubation: In a 384-well plate, combine recombinant JAK1 enzyme, a biotinylated peptide substrate, and the aminopyrazole compound (in a 10-point dose-response curve).

-

ATP Initiation: Add ATP to initiate the reaction.

-

Causality: The ATP concentration must be set at or slightly below the apparent Km of JAK1. Because aminopyrazoles are ATP-competitive, artificially high ATP concentrations will outcompete the inhibitor, leading to artificially inflated (false-negative) IC50 values.

-

-

Reaction Quench: After 60 minutes, add EDTA (20 mM final concentration).

-

Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state for accurate temporal measurement.

-

-

Detection: Add Europium-labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-APC (FRET acceptor). Read the time-resolved FRET signal.

-

Validation Checkpoint (Self-Validation): Calculate the Z'-factor for the assay plate using the positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor ≥ 0.5 validates the assay's robustness and proves that the signal-to-noise ratio is statistically sufficient to report accurate IC50 data.

Sources

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Insights and Experimental Paradigms

Executive Summary

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter a vast array of heterocyclic scaffolds. Yet, few possess the pharmacological versatility and robust physicochemical profile of the pyrazole ring. This technical guide provides an in-depth analysis of pyrazole derivatives, dissecting their structural advantages, target engagement mechanisms, and the self-validating experimental workflows required to evaluate their efficacy in drug discovery campaigns.

The Structural Superiority of the Pyrazole Nucleus

Pyrazole (1H-pyrazole) is a five-membered, doubly unsaturated diazole characterized by two adjacent nitrogen atoms[IntechOpen][1]. What makes this simple ring a "privileged scaffold" in our field? The answer lies in its unique electronic distribution.

The pyrazole moiety is amphoteric; it can act simultaneously as a hydrogen-bond donor (via the pyrrole-like N-1 atom) and a hydrogen-bond acceptor (via the pyridine-like N-2 atom)[NIH][2]. This dual capacity, combined with its planar aromaticity and tautomeric flexibility, allows pyrazole derivatives to engage diverse biological targets—ranging from kinase hinge regions to enzymatic side pockets—with exceptional affinity and selectivity[PMC][3].

Mechanisms of Action: Precision Target Engagement

The pyrazole nucleus is the core pharmacophore in several blockbuster therapeutics, particularly within oncology, immunology, and pain management[NIH][4]. Analyzing specific case studies reveals the causality behind their clinical success.

Case Study A: Kinase Inhibition via Ruxolitinib

In myeloproliferative neoplasms, mutations often lead to the constitutive activation of the JAK-STAT pathway, driving uncontrolled cellular proliferation and severe inflammation[Benchchem][5]. Ruxolitinib, a pyrazole-derived kinase inhibitor, competitively binds to the ATP-binding pocket of Janus kinases (JAK1 and JAK2)[RSC][6]. The pyrazole nitrogens form critical, highly directional hydrogen bonds with the hinge region of the kinase domain, effectively blocking ATP binding. This halts downstream STAT phosphorylation and nuclear translocation[NIH][2].

Fig 1: Mechanism of JAK-STAT pathway inhibition by the pyrazole derivative Ruxolitinib.

Case Study B: Cyclooxygenase Inhibition via Celecoxib

Celecoxib leverages the pyrazole scaffold to achieve selective COX-2 inhibition[ResearchGate][7]. The spatial orientation of the pyrazole ring, substituted with a sulfonamide group, allows the molecule to insert deeply into the hydrophilic side pocket of the COX-2 active site. This pocket is inaccessible in the COX-1 isoform due to steric hindrance from an isoleucine residue[RSC][6]. This structural nuance explains the causality behind its potent anti-inflammatory effects with significantly reduced gastrointestinal toxicity[NIH][2].

Quantitative Profiling of Pyrazole Therapeutics

To contextualize the Structure-Activity Relationship (SAR) and potency of these compounds, the following table summarizes key FDA-approved pyrazole-based drugs, their primary targets, and typical in vitro inhibitory profiles.

| Drug Name | Primary Target | Therapeutic Indication | Mechanism of Action | Typical IC50 / Affinity |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | ATP-competitive kinase inhibition | 3.3 nM (JAK1), 2.8 nM (JAK2) |

| Celecoxib | COX-2 | Osteoarthritis / Pain | Selective enzymatic inhibition | ~40 nM (COX-2) |

| Crizotinib | ALK / ROS1 | Non-small cell lung cancer | Tyrosine kinase inhibition | ~20 nM (ALK) |

| Tepoxalin | COX / 5-LOX | Veterinary analgesia | Dual pathway inhibition | Micro-molar range |

Experimental Methodologies: Validating Pyrazole Efficacy

To rigorously evaluate novel pyrazole derivatives during a hit-to-lead campaign, we must employ self-validating experimental systems. As a Senior Application Scientist, I cannot stress enough the importance of assay design causality. A standard, highly reproducible protocol for assessing a pyrazole-based kinase inhibitor is the In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay .

Step-by-Step Protocol: TR-FRET Kinase Assay for JAK2 Inhibition

Assay Design Principle: This assay measures the competitive displacement of ATP. We specifically set the ATP concentration near its Michaelis constant ( Km ) for the target kinase. If you flood the system with ATP, you will artificially outcompete the pyrazole inhibitor, leading to false negatives in your SAR campaign.

-

Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Causality: Mg2+ is an essential cofactor required to coordinate ATP binding within the kinase catalytic cleft.

-

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well assay plate.

-

Causality: The final DMSO concentration must be maintained at ≤ 1% in the assay volume to prevent solvent-induced enzyme denaturation.

-

-

Pre-incubation: Add recombinant JAK2 enzyme to the compound wells and incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate steady-state kinetics.

-

-

Reaction Initiation: Add a master mix containing the specific peptide substrate and ATP (strictly at Km concentration). Incubate for 60 minutes.

-

Reaction Quenching & Detection: Add the TR-FRET detection mixture containing EDTA and a europium-labeled anti-phosphopeptide antibody.

-

Causality: EDTA rapidly chelates the Mg2+ cofactor, immediately halting the kinase reaction. Time-resolved fluorescence detection eliminates short-lived background autofluorescence from the compound library, ensuring a pristine signal-to-noise ratio.

-

-

Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model.

-

Self-Validation: A well-characterized reference compound (e.g., Staurosporine) must be included on every plate as a positive control to validate day-to-day assay performance and enzyme viability.

-

Fig 2: Step-by-step self-validating workflow for in vitro kinase inhibitor screening.

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By understanding the precise molecular interactions—such as hinge-binding in kinases or side-pocket insertion in cyclooxygenases—and validating these mechanisms through rigorously controlled, self-validating assays, drug discovery professionals can continue to exploit this privileged structure for novel, highly targeted therapeutics.

References

- Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications Source: IntechOpen URL

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: NIH / PMC URL

- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: NIH / PMC URL

- Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: NIH / PMC URL

- Title: In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide Source: Benchchem URL

- Title: Chapter 5: Pyrazoles - Books Source: The Royal Society of Chemistry URL

- Title: Celecoxib Source: ResearchGate URL

Sources

- 1. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and organic synthesis.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The 5-(trifluoromethyl)-1H-pyrazol-3-amine scaffold is a highly valued building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyrazole-based compounds themselves exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] Consequently, the efficient synthesis of functionalized trifluoromethylpyrazoles is of paramount importance for the discovery of novel therapeutic agents.

This application note provides a detailed, two-step synthetic protocol for the preparation of 5-(trifluoromethyl)-1H-pyrazol-3-amine. The described methodology is robust and scalable, making it suitable for both academic research and industrial applications. While the initial query specified trifluoroethylamine hydrochloride as a starting material, a more practical and well-documented approach begins with ethyl trifluoroacetate. This guide will focus on the more established route, which involves a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction with hydrazine hydrate.

Overall Synthetic Strategy

The synthesis of 5-(trifluoromethyl)-1H-pyrazol-3-amine is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to yield ethyl 4,4,4-trifluoroacetoacetate. The subsequent step is the cyclocondensation of this intermediate with hydrazine hydrate to form the target pyrazole.

Caption: Overall workflow for the synthesis of 5-(trifluoromethyl)-1H-pyrazol-3-amine.

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[6] In this protocol, ethyl trifluoroacetate is condensed with ethyl acetate using sodium ethoxide as the base to generate the key intermediate, ethyl 4,4,4-trifluoroacetoacetate.[7][8][9]

Reaction Mechanism

The mechanism involves the deprotonation of the α-carbon of ethyl acetate by sodium ethoxide to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of an ethoxide ion yields the desired β-ketoester.

Experimental Protocol

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Ethyl trifluoroacetate (CF₃CO₂Et)

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Appropriate reaction vessel with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethyl acetate to the solution and cool the mixture to 5-10 °C using an ice bath.

-

Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature between 10-20 °C.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC analysis.[7]

-

Cool the reaction mixture to 10-15 °C and slowly neutralize with concentrated hydrochloric acid, keeping the temperature below 30 °C.[7]

-

Filter the resulting mixture to remove the precipitated sodium chloride.

-

The filtrate is then subjected to distillation under reduced pressure to isolate the crude ethyl 4,4,4-trifluoroacetoacetate. Further purification can be achieved by fractional distillation.[7]

| Parameter | Value | Reference |

| Base | Sodium Ethoxide | [7][9] |

| Solvent | Anhydrous Ethanol | [7] |

| Reaction Temperature | 50-60 °C | [7] |

| Reaction Time | 2-4 hours | [7] |

| Typical Yield | 75-85% | [7] |

Step 2: Synthesis of 5-(Trifluoromethyl)-1H-pyrazol-3-amine via Cyclocondensation

The second step involves the cyclocondensation of the synthesized ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the β-ketoester. This is followed by a second nucleophilic attack from the other nitrogen atom on the ester carbonyl, leading to the formation of a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. The product exists in equilibrium between the -3-ol and -3-amine tautomers, with the amine form being predominant.

Caption: Simplified mechanism of pyrazole formation via cyclocondensation.

Experimental Protocol

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol.

-

Add a slight excess of hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 5-(trifluoromethyl)-1H-pyrazol-3-amine can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Product | 5-(Trifluoromethyl)-1H-pyrazol-3-amine |

Safety and Handling Precautions

Hydrazine Hydrate: Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance.[10][11][12][13] It should be handled with extreme caution in a well-ventilated fume hood.[10][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[11][14] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[10][11][14] All waste containing hydrazine hydrate must be disposed of as hazardous waste according to institutional guidelines.[14]

Trifluoromethylated Compounds: While generally stable, some trifluoromethylated compounds can release harmful vapors. It is advisable to handle these compounds in a well-ventilated area.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-(trifluoromethyl)-1H-pyrazol-3-amine, a key building block in drug discovery. By following the outlined procedures for the Claisen condensation and subsequent cyclocondensation, researchers can efficiently produce this valuable compound. Adherence to the described safety precautions is crucial for the safe execution of this synthesis.

References

-

Hoo Chemtec. Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026). Available from: [Link]

- Google Patents. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2007).

-

Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka. (2014). Available from: [Link]

-

PMC. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). Available from: [Link]

-

LookChem. Cas 372-31-6,Ethyl 4,4,4-trifluoroacetoacetate. Available from: [Link]

-

PMC. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Available from: [Link]

-

Cambridge University Press. Claisen Condensation. Available from: [Link]

- Google Patents. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate.

- Google Patents. RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine.

-

ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. (2024). Available from: [Link]

-

ChemSynthesis. 5-(trifluoromethyl)-1H-pyrazol-3-ol. (2025). Available from: [Link]

-

ACS Publications. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents | ACS Omega. (2018). Available from: [Link]

-

ResearchGate. Pharmaceuticals with the trifluoromethylated pyrazole motif. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 8. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. hoochemtec.com [hoochemtec.com]

Application Notes and Protocols for the Synthesis of Antibacterial Pyrazole Derivatives

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating urgent research into new classes of antimicrobial compounds.[1][2][3] Pyrazole, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active agents.[4][5] Compounds incorporating the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and, critically, antibacterial properties.[4][6][7][8] This guide provides an in-depth exploration of proven synthetic strategies for developing novel pyrazole derivatives, with a focus on methodologies that are both efficient and adaptable for library synthesis in a drug discovery context. We will delve into the causal chemistry behind the protocols, offer detailed step-by-step procedures, and outline methods for biological evaluation.

Synthetic Strategies: Pathways to the Pyrazole Core

The versatility of the pyrazole scaffold is matched by the diversity of synthetic routes available for its construction. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Three predominant and highly reliable strategies are highlighted here.

-

Cyclocondensation with 1,3-Dicarbonyl Compounds: The classic Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[9] This method is straightforward and allows for the synthesis of a wide array of polysubstituted pyrazoles. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Modern variations often employ catalysts like lithium perchlorate to improve efficiency.[9]

-

Reaction of α,β-Unsaturated Carbonyls (Chalcones): One of the most prominent and adaptable methods involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) with hydrazine or substituted hydrazines.[10][11] Chalcones themselves are readily synthesized via Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[12] This two-step sequence is exceptionally modular, allowing for extensive variation in the substituents on the aryl rings, which is ideal for structure-activity relationship (SAR) studies. The reaction typically proceeds in a protic solvent like ethanol or acetic acid, often under reflux conditions.[10]

-

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (an alkyne or alkene).[13][14][15] For pyrazole synthesis, the reaction of a diazo compound with an alkyne is particularly relevant.[16] This approach offers high regioselectivity and can be performed under mild conditions.[14] The mechanism involves a concerted [3+2] cycloaddition to form an initial 3H-pyrazole, which then tautomerizes or undergoes a sigmatropic rearrangement to the more stable aromatic 1H-pyrazole.[13][15]

The following sections will focus on the chalcone-based route due to its procedural simplicity, high yields, and exceptional suitability for generating diverse libraries of antibacterial candidates.

Experimental Workflow Overview

The journey from starting materials to a biologically characterized antibacterial pyrazole derivative follows a logical and systematic progression. This workflow ensures that each step validates the next, from structural confirmation to functional activity.

Caption: Overall workflow for the synthesis and evaluation of antibacterial pyrazole derivatives.

Application Note 1: Synthesis of Pyrazole Precursors (Chalcones)

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without an α-hydrogen) and a ketone to form an α,β-unsaturated ketone. This reaction is foundational for creating the chalcone backbone. Using an aqueous base like KOH or NaOH in a solvent like ethanol is common, providing a simple and effective system. Greener alternatives using polyethylene glycol (PEG) as a recyclable medium have also been successfully developed.[12]

Protocol: General Procedure for Chalcone Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted aromatic aldehyde (10 mmol) in 30 mL of ethanol.

-

Initiation: While stirring the solution at room temperature, add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise over 5 minutes. The addition of a base is critical as it deprotonates the α-carbon of the ketone, generating the reactive enolate nucleophile.

-

Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 2:8 v/v).[10] A color change or formation of a precipitate often indicates product formation.

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring.

-

Isolation: If a solid precipitates, collect it by vacuum filtration. If not, acidify the solution with dilute HCl to neutralize the excess base and induce precipitation.

-

Purification: Wash the crude solid with cold water until the filtrate is neutral. The final chalcone product is typically purified by recrystallization from ethanol to yield the pure α,β-unsaturated ketone.[17]

Application Note 2: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

Principle: This protocol details the acid-catalyzed cyclocondensation of a chalcone with a substituted hydrazine. The acidic medium (glacial acetic acid) serves both as the solvent and the catalyst, promoting the nucleophilic attack of the hydrazine onto the carbonyl carbon and facilitating the subsequent dehydration and cyclization steps to form the stable aromatic pyrazole ring.

Caption: Mechanistic pathway for the formation of pyrazoles from chalcones and hydrazine.

Protocol: Synthesis from Chalcones and Phenylhydrazine

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (5 mmol) and phenylhydrazine (5.5 mmol, 1.1 equivalents).

-

Solvent/Catalyst Addition: Add 15 mL of glacial acetic acid to the flask. The excess hydrazine ensures the complete consumption of the limiting chalcone reactant. Acetic acid provides the necessary acidic environment to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction progress using TLC.[10] The higher temperature provides the activation energy needed for the cyclization and dehydration steps.

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of crushed ice.

-

Purification: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water to remove residual acetic acid, and dried.

-

Recrystallization: The crude pyrazole derivative is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.[10]

Characterization of Synthesized Pyrazole Derivatives

Confirming the identity and purity of the synthesized compounds is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system.

-

FT-IR Spectroscopy: The disappearance of the characteristic C=O stretching band of the chalcone precursor (typically ~1650-1690 cm⁻¹) and the appearance of a C=N stretching band for the pyrazole ring (~1590-1650 cm⁻¹) is a key indicator of a successful reaction.

-

¹H NMR Spectroscopy: The two vinylic protons of the chalcone (a characteristic doublet pair in the 6-8 ppm region) will be absent in the product spectrum. A new singlet corresponding to the C4-H of the pyrazole ring often appears around 6.5-7.5 ppm, providing strong evidence of ring formation.[18][19] Aromatic protons and protons from substituents will appear in their expected regions.

-

¹³C NMR Spectroscopy: Analysis will show the disappearance of the chalcone carbonyl carbon signal (~190 ppm) and the appearance of new signals corresponding to the carbons of the pyrazole ring.

-

Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming that the desired addition and cyclization have occurred. The molecular ion peak (M+) should correspond to the calculated molecular weight of the target pyrazole derivative.[18]

Protocol 2: Evaluation of Antibacterial Activity

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation: Prepare a stock solution of the synthesized pyrazole derivative in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in broth without compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Summary: Structure-Activity Relationship Insights

The antibacterial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended aryl rings. The table below summarizes reported activity for representative structures.

| Compound ID | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |

| A | Phenyl | 4-Cl-Phenyl | H | S. aureus | 0.046 | [20] |

| B | Phenyl | 2,6-di-Cl-Phenyl | H | E. coli | 0.046 | [20] |

| C | Naphthyl | - | Hydrazone moiety | S. aureus | 0.78 - 1.56 | [1] |

| D | Aza-indole | - | - | E. coli | 1 | [1] |

| E | Coumarin | - | - | P. aeruginosa | 1.56 - 6.25 | [1] |

Note: Structures are generalized. The specific substitution patterns can be found in the cited literature.

Analysis of such data often reveals that electron-withdrawing groups (e.g., halogens) on the phenyl rings can enhance antibacterial activity.[20] Furthermore, hybridization with other bioactive scaffolds like coumarins or thiazoles can lead to potent broad-spectrum agents.[1]

Conclusion and Future Outlook

The synthetic pathways detailed in this guide offer robust and versatile platforms for the development of novel antibacterial pyrazole derivatives. The chalcone-based methodology, in particular, provides an efficient route for generating chemical diversity to fuel drug discovery programs. Mechanistic studies suggest that some pyrazole derivatives exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] Future work should focus on leveraging these synthetic protocols for lead optimization, exploring novel hybrid structures, and conducting in-depth mechanistic studies to overcome existing resistance patterns and develop the next generation of effective antibacterial therapies.

References

-

Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Retrieved from [Link]

-

(2015, November 19). Highly Regioselective Synthesis of Pyrazole Derivatives Using a 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]

-

(n.d.). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). COMMUNICATION Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[13][16]-sigmatropic rearrangement with stereoreten. Retrieved from [Link]

-

Zrinski, I. (2006, July 18). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Retrieved from [Link]

-

Cetin, A., & Kurt, H. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

-

(2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria - PMC. NIH. Retrieved from [Link]

-

(2019, February 25). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

-

(n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Retrieved from [Link]

-

(2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Retrieved from [Link]

-

(2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

(n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. Retrieved from [Link]

-

(2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

-

(2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Retrieved from [Link]

-

(2017, February 18). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. Retrieved from [Link]

-

(2022, January 1). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science Publishers. Retrieved from [Link]

-

(n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

(n.d.). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques. ResearchGate. Retrieved from [Link]

-

Marinescu, M., & Zalaru, C.-M. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

-

(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. NIH. Retrieved from [Link]

-

(n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved from [Link]

-

(2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]

-

(n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Retrieved from [Link]

-

(2025, September 13). Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. ACS Publications. Retrieved from [Link]

-

(n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

-

(2022, January 20). (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria. ResearchGate. Retrieved from [Link]

Sources

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) A Short Review on Synthesis of Pyrazole Derivatives & Their Properties [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. meddocsonline.org [meddocsonline.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. ijirt.org [ijirt.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 13. d-nb.info [d-nb.info]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. paperpublications.org [paperpublications.org]

- 18. ijtsrd.com [ijtsrd.com]

- 19. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]

Application Note: Synthesis, Mechanistic Role, and Protocols for Indole-1-Carboxamide VEGFR-2 Inhibitors (Acrizanib)

Executive Summary & Mechanistic Rationale

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has revolutionized the treatment of angiogenesis-driven pathologies. Acrizanib (LHA510) is a highly potent, topically delivered inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), specifically engineered for the treatment of neovascular (wet) age-related macular degeneration (nv-AMD)[1].

VEGFR-2 is the primary mediator of VEGF-driven angiogenic signaling. Upon ligand binding, it initiates a pro-angiogenic cascade via downstream effectors like PLC-γ and PI3K/AKT[2]. Acrizanib functions as a Type II kinase inhibitor , meaning it binds to and stabilizes the inactive "DFG-out" conformation of the VEGFR-2 kinase domain[3].

The synthesis of Acrizanib relies on the precise assembly of two critical structural motifs:

-

The Pyrimidine-Ether Linkage : This moiety extends deep into the hydrophobic allosteric pocket exposed only in the DFG-out state, dictating target selectivity[3].

-

The 1H-Indole-1-Carboxamide Core : This scaffold acts as the essential hinge-binding motif. It provides critical hydrogen bond donor/acceptor interactions with the kinase backbone while fine-tuning the physicochemical properties (e.g., solubility and permeability) required for effective topical ocular delivery[1].

Mechanistic pathway of Acrizanib stabilizing the inactive DFG-out conformation of VEGFR-2.

Retrosynthetic Strategy & Reaction Causality

The construction of the Acrizanib scaffold requires highly regioselective coupling to avoid cross-reactivity between the multiple nitrogen centers. The synthesis is executed in two primary, self-validating stages:

A. Etherification via Nucleophilic Aromatic Substitution (SNAr)

The linkage between the indole core and the pyrimidine ring is achieved by reacting a 5-hydroxyindole derivative with a 4-chloropyrimidine derivative.

-

Causality : The electron-deficient nature of the pyrimidine ring allows for facile SNAr by the phenoxide-like indole-5-ol anion. Using a mild base like Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent (DMF) ensures complete deprotonation of the hydroxyl group without degrading the sensitive pyrimidine chloride[1].

B. Urea Formation via Phenyl Carbamate Activation

Direct reaction of the indole nitrogen (N1) with an isocyanate is traditionally used to form ureas. However, isocyanates derived from electron-deficient pyrazoles (like the 5-(trifluoromethyl)-1H-pyrazol-3-amine used in Acrizanib) are highly unstable and prone to polymerization.

-

Causality : To bypass this, the pyrazole amine is pre-activated as a phenyl carbamate . This bench-stable, crystalline intermediate undergoes smooth addition-elimination when reacted with the sodium salt of the indole. The release of phenol serves as a self-validating leaving group that can be easily tracked and washed away during aqueous workup[4].

Data Presentation: Optimization of Indole N-Acylation

The choice of base and solvent is critical for the successful formation of the 1H-indole-1-carboxamide linkage. The indole N-H is only weakly acidic ( pKa≈16 ); therefore, weak bases fail to initiate the reaction, while overly harsh conditions lead to decomposition.

| Entry | Base | Solvent | Temperature | Yield (%) | Mechanistic Observation / Causality |

| 1 | K2CO3 | Acetonitrile | Reflux | < 10% | Base is too weak for complete deprotonation of indole N-H. |

| 2 | Triethylamine | DCM | 25 °C | 0% | No reaction; lack of nucleophilic indole anion formation. |

| 3 | LiHMDS | THF | -78 °C to RT | 68% | Competitive side reactions and partial cleavage of the ether linkage. |

| 4 | NaH (60%) | DMF | 0 °C to RT | 85% | Optimal. Clean conversion; phenol byproduct easily removed via NaOH wash[4]. |

Self-Validating Experimental Protocols

The following protocols provide a robust, self-validating system for synthesizing the core motifs of Acrizanib. In-Process Controls (IPCs) are embedded to ensure trustworthiness and reproducibility.

Protocol 1: Synthesis of the Indole-Pyrimidine Ether Core (SNAr)

Objective : Couple 5-hydroxy-1H-indole with a 4-chloropyrimidine derivative.

-

Preparation : Charge a dry, nitrogen-flushed round-bottom flask with 5-hydroxy-1H-indole (1.0 eq) and the 4-chloropyrimidine derivative (1.05 eq).

-

Solvation & Basification : Add anhydrous DMF (10 mL/g) followed by finely powdered anhydrous K2CO3 (2.0 eq).

-

Causality: K2CO3 selectively deprotonates the hydroxyl group over the indole N-H due to the significant pKa difference, ensuring regioselective O-alkylation.

-

-

Heating : Heat the suspension to 80 °C for 4–6 hours.

-

In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

-

Validation: The reaction is deemed complete when the [M+H]+ peak of the 4-chloropyrimidine is consumed, and the product mass is dominant.

-

-

Workup : Cool to room temperature and pour into ice water. Extract with Ethyl Acetate ( 3× ). Wash the combined organics with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.

Protocol 2: Formation of the 1H-Indole-1-Carboxamide (NaH / Phenyl Carbamate Method)

Objective : Install the pyrazole-carboxamide moiety at the N1 position of the indole core.

-

Deprotonation : Dissolve the indole-pyrimidine ether intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol) and cool to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Causality: Cooling to 0 °C prevents exothermic degradation of the indole core while NaH irreversibly deprotonates the N-H to form the highly nucleophilic indolyl anion[4].

-

-

Activation : Stir at 0 °C for 40 minutes until hydrogen gas evolution ceases. Add phenyl (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)carbamate (1.2 eq) in one portion.

-

Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

-

Self-Validating Workup : Quench the reaction carefully with saturated aqueous NH4Cl . Extract with Ethyl Acetate.

-

Critical Step: Wash the organic layer with 1N NaOH ( 2× ).

-

Causality: The reaction generates phenol as a byproduct. The NaOH wash converts phenol to water-soluble sodium phenoxide, removing it from the organic layer and self-purifying the product.

-

-

Analytical Validation :

-

1 H NMR : Confirm success by the complete disappearance of the characteristic indole N-H broad singlet (typically ~11.0 ppm) and the appearance of a new, sharp urea N-H singlet.

-

Self-validating synthetic workflow for the indole-1-carboxamide core of Acrizanib.

References

-

[1] Adams, C. M., et al. "The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration." Journal of Medicinal Chemistry (ACS Publications). URL :[Link]

-

[2] "Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2." PubMed Central (PMC), National Institutes of Health. URL :[Link]

-

[3] "Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL :[Link]

-

[5] "The Challenges and Opportunities of Developing Small-Molecule Therapies for Age-Related Macular Degeneration." PubMed Central (PMC), National Institutes of Health. URL :[Link]

-

[4] Note: This citation refers to the same underlying source as[1], detailing the specific synthetic methodology and intermediate preparation for Acrizanib. URL :[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Challenges and Opportunities of Developing Small-Molecule Therapies for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Challenges in Regioselective Synthesis of Trifluoromethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with research teams grappling with the synthesis of trifluoromethylpyrazoles. These scaffolds are invaluable in modern chemistry, with the trifluoromethyl (CF3) group enhancing metabolic stability, lipophilicity, and biological activity, making them prized in pharmaceutical and agrochemical development.[1][2][3][4] However, their synthesis is notoriously challenging, primarily due to the difficulty in controlling regioselectivity. This guide is designed to provide practical, in-depth troubleshooting advice and answers to common questions encountered in the lab.

The Core Challenge: Understanding and Controlling Regioselectivity

The most prevalent method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] When an unsymmetrical 1,3-diketone, such as one bearing a trifluoromethyl group, is used, the reaction can yield two different regioisomers. This lack of selectivity can lead to tedious purification processes and reduced yields of the desired product.[8]

The regiochemical outcome is determined by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons of the diketone.[8][9] This process is governed by a delicate interplay of steric and electronic factors:

-

Electronic Effects: The carbonyl carbon adjacent to the strongly electron-withdrawing CF3 group is more electrophilic and, therefore, more susceptible to nucleophilic attack.

-

Steric Hindrance: Conversely, the bulky CF3 group can physically obstruct the approach of the hydrazine, favoring attack at the less sterically hindered carbonyl group.

The final product distribution is a consequence of the competition between these two effects.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here, we address some of the most common issues encountered during the regioselective synthesis of trifluoromethylpyrazoles in a question-and-answer format.

FAQ 1: My reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

This is the most common hurdle in trifluoromethylpyrazole synthesis. Several strategies can be employed to influence the regiochemical outcome:

Troubleshooting Workflow for Poor Regioselectivity

Caption: A decision tree for troubleshooting poor regioselectivity in trifluoromethylpyrazole synthesis.

Detailed Strategies:

-

Solvent and Temperature Control: The polarity of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have shown to provide better regioselectivity in some cases.[9] Additionally, adjusting the reaction temperature can favor one isomer over the other. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

-

pH and Catalyst Modification: The regioselectivity of the condensation can be highly pH-dependent.[9][10] Using an acid catalyst can protonate a carbonyl group, making it more electrophilic.[5] Experimenting with different acids (e.g., acetic acid vs. a stronger mineral acid) or even switching to basic conditions can alter the preferred site of attack.

-

Substrate Modification: If feasible, altering the non-fluorinated substituent on the 1,3-diketone can have a profound effect. Increasing its steric bulk can further disfavor the attack of the hydrazine at the adjacent carbonyl, thereby directing it towards the carbonyl next to the CF3 group.[9]

FAQ 2: I'm observing low yields and the formation of numerous side products. What could be the cause?

Low yields and multiple side products often point to issues with reagent stability, reaction conditions, or competing reaction pathways.

Common Causes and Solutions:

| Issue | Potential Cause | Recommended Solution |

| Low Conversion | - Inactive or degraded hydrazine. - Insufficient reaction time or temperature. | - Use fresh, high-purity hydrazine or a more stable salt form (e.g., hydrazine hydrochloride).[11] - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[10] |

| Side Product Formation | - Hydrolysis of the β-diketone. - Decomposition of hydrazine.[11] - Formation of stable hydrazone intermediates without cyclization.[9] | - Ensure anhydrous conditions and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air oxidation.[11] - Adjusting the pH or catalyst can promote the final cyclization step. |